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Compound of Interest

Compound Name: 2-Mercaptonicotinic acid

Cat. No.: B183290 Get Quote

Introduction: 2-Mercaptonicotinic acid (2-MNA), also known by its IUPAC name 2-

sulfanylidene-1H-pyridine-3-carboxylic acid, is a heterocyclic compound incorporating a

pyridine ring, a carboxylic acid group, and a sulfur-containing functional group.[1][2] This

molecule is of significant interest in pharmaceutical sciences and materials research,

particularly in the development of drug delivery systems such as thiomers.[3] A thorough

understanding of its spectral properties is paramount for its characterization, quantification, and

the study of its interactions in various chemical and biological systems.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Ultraviolet-Visible (UV-Vis) spectral properties of 2-Mercaptonicotinic acid. It

includes detailed experimental protocols, tabulated spectral data, and visualizations of key

concepts and workflows to support researchers and professionals in drug development.

A critical aspect of 2-MNA's chemistry, which profoundly influences its spectral characteristics,

is its existence in a thiol-thione tautomeric equilibrium. The thione form is generally the

predominant tautomer in solution.
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Caption: Tautomeric equilibrium of 2-Mercaptonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-MNA.

The chemical shifts in both ¹H and ¹³C NMR spectra provide definitive evidence for the

predominant thione tautomer in common NMR solvents like DMSO-d₆.

¹H NMR Spectral Data
The proton NMR spectrum of 2-MNA typically displays signals corresponding to the three

aromatic protons on the pyridine ring and the labile protons of the carboxylic acid and N-H/S-H

groups.

Table 1: ¹H NMR Spectral Data for 2-Mercaptonicotinic Acid

Chemical Shift (δ, ppm) Multiplicity Assignment

~13.5 - 14.5 Broad Singlet COOH

~8.2 - 8.4 Multiplet Aromatic CH (H-6)

~7.8 - 8.0 Multiplet Aromatic CH (H-4)

~7.1 - 7.3 Multiplet Aromatic CH (H-5)
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Note: Data is typically acquired in DMSO-d₆. The broad signal for the carboxylic proton is

characteristic. The exact chemical shifts can vary based on concentration and temperature.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

position of the C=S signal at a very low field is a key indicator of the thione tautomer's

prevalence.[4]

Table 2: ¹³C NMR Spectral Data for 2-Mercaptonicotinic Acid

Chemical Shift (δ, ppm) Assignment

~177.7 C=S

~167.0 C=O (COOH)

~140.0 C-4

~138.0 C-6

~133.0 C-5

~115.0 C-3

Note: Data corresponds to spectra recorded in DMSO-d₆.[5] Carbonyl carbons and those

double-bonded to heteroatoms like sulfur are typically found at the low-field end of the

spectrum.[4]

Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra of 2-MNA.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Mercaptonicotinic acid.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.[3]

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium

lock signal from the solvent.

Data Acquisition:

¹H NMR: Acquire the spectrum at a controlled temperature (e.g., 25-30 °C).[3] Use a

standard single-pulse experiment. The residual solvent signal of DMSO-d₆ at ~2.50 ppm

can be used as a secondary chemical shift reference.[3]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should

be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Perform phase correction and baseline correction on the resulting spectra.

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical

shifts.
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Caption: General experimental workflow for NMR analysis of 2-MNA.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions,

corresponding to electronic transitions within the molecule.[6] For 2-MNA, the spectrum is

characterized by absorptions arising from π→π* and n→π* transitions within the conjugated

pyridine ring and thione group.[7]

UV-Vis Spectral Data
The absorption maxima (λmax) of 2-MNA are sensitive to pH and its aggregation state

(monomer vs. dimer).

Table 3: UV-Vis Absorption Maxima (λmax) for 2-Mercaptonicotinic Acid

Species pH λmax 1 (nm) λmax 2 (nm) Reference

Monomer 7 340.8 270 [3]

Monomer Not specified 354 279 [3]

Dimer 7 241 - [3]

Dimer Not specified 256 - [3]

The dimer, 2,2'-dithiodinicotinic acid, is formed via oxidation of the thiol/thione group.

The strong absorption band observed above 340 nm is characteristic of the n→π* transition of

the C=S group within the conjugated system, providing further evidence for the thione

tautomer.

Experimental Protocol for UV-Vis Spectroscopy
This protocol describes a standard method for obtaining the UV-Vis absorption spectrum of 2-

MNA.

Solution Preparation:

Prepare a stock solution of 2-MNA in a suitable solvent (e.g., demineralized water or a

buffer like phosphate-buffered saline).
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If pH control is required, adjust the pH of the solution using dilute NaOH or HCl. For

example, a pH of 7.0 can be used to study the compound under physiological conditions.

[3]

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0

A.U.).

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Allow the instrument lamps (deuterium and tungsten) to warm up for at least 30 minutes

for a stable baseline.

Data Acquisition:

Fill a quartz cuvette with the solvent/buffer to be used for the sample dilutions. This will

serve as the blank.

Place the blank cuvette in the reference beam holder (or sample holder for a blank scan).

Record a baseline spectrum from approximately 200 nm to 500 nm.

Replace the blank cuvette with a cuvette containing the 2-MNA sample solution.

Scan the sample over the same wavelength range.

Data Analysis:

The instrument software will automatically subtract the blank spectrum from the sample

spectrum.

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
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Caption: General experimental workflow for UV-Vis analysis of 2-MNA.

Conclusion:
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The spectral properties of 2-Mercaptonicotinic acid are well-defined and provide conclusive

evidence for its structure, particularly its existence as the thione tautomer in solution. The ¹H

and ¹³C NMR spectra are characterized by specific chemical shifts for the pyridine ring and the

exocyclic functional groups, with the ¹³C resonance for the C=S group being a key identifier.

The UV-Vis spectrum shows distinct absorption maxima corresponding to electronic transitions

within the conjugated system, which are sensitive to environmental factors such as pH. The

data and protocols presented in this guide serve as a valuable resource for the characterization

and application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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